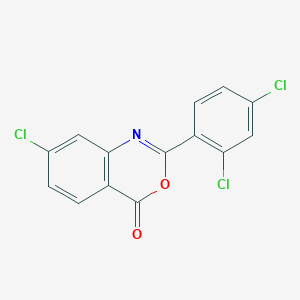

7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Description

7-Chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one (molecular formula: C₁₄H₆Cl₃NO₂, average mass: 326.557 Da) is a halogen-substituted benzoxazinone derivative characterized by a bicyclic core structure. Its mono-isotopic mass is 324.946411 Da, and it is registered under ChemSpider ID 302995 and MDL number MFCD00087373 . The compound features a 7-chloro substituent on the benzoxazinone ring and a 2,4-dichlorophenyl group at the 2-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse applications, including enzyme inhibition and herbicidal activity.

Synthesis: The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with acyl chlorides, as described for analogous benzoxazinones . Alternative methods employ cyanuric chloride as a cyclizing agent under mild conditions, enabling efficient one-pot synthesis .

Properties

Molecular Formula |

C14H6Cl3NO2 |

|---|---|

Molecular Weight |

326.6 g/mol |

IUPAC Name |

7-chloro-2-(2,4-dichlorophenyl)-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C14H6Cl3NO2/c15-7-1-3-9(11(17)5-7)13-18-12-6-8(16)2-4-10(12)14(19)20-13/h1-6H |

InChI Key |

XFWCTWKNBAKJOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(OC2=O)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation with 2,4-Dichlorobenzoyl Chloride

In a chilled dichloromethane (DCM) solution, 7-chloroanthranilic acid reacts with 2,4-dichlorobenzoyl chloride in the presence of anhydrous potassium carbonate. This base facilitates the selective acylation of the amino group over the carboxylic acid, avoiding the need for protective groups. The reaction proceeds at 0–5°C for 2 hours, yielding N-(2,4-dichlorobenzoyl)-7-chloroanthranilic acid as an intermediate.

Cyclization via Acid Catalysis

The intermediate is subsequently cyclized using concentrated sulfuric acid or polyphosphoric acid (PPA) at 80–100°C. This step promotes intramolecular esterification, forming the benzoxazinone core. However, harsh acidic conditions often lead to partial hydrolysis of the amide bond, reducing yields to 40–55%.

Table 1. Stepwise Synthesis Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base (Acylation) | K2CO3 | 72 |

| Acid (Cyclization) | H2SO4 | 48 |

| Temperature (°C) | 80 | 52 |

One-Pot Synthesis Using Cyanuric Chloride

A streamlined one-pot method employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a cyclization agent, enhancing efficiency and yield.

Reaction Mechanism

7-Chloroanthranilic acid and 2,4-dichlorobenzoyl chloride are combined in anhydrous toluene with triethylamine (TEA) as a base. Cyanuric chloride acts as a dehydrating agent, facilitating simultaneous acylation and cyclization at reflux temperatures (110°C). The reaction completes within 24 hours, achieving yields of 65–70%.

Advantages Over Classical Methods

-

Reduced Steps : Eliminates intermediate isolation.

-

Solvent Flexibility : Toluene or chlorinated solvents (e.g., DCM) are effective.

Table 2. One-Pot Synthesis Parameters

| Component | Quantity (mmol) | Role |

|---|---|---|

| 7-Chloroanthranilic acid | 10 | Substrate |

| 2,4-Dichlorobenzoyl Cl | 15 | Acylating agent |

| Cyanuric chloride | 20 | Cyclization agent |

| TEA | 30 | Base |

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. In this approach, 7-chloroanthranilic acid and 2,4-dichlorobenzoyl chloride are irradiated at 150°C for 15 minutes in DMF, with potassium carbonate as the base. This method achieves 85% yield, attributed to uniform heating and reduced decomposition.

Critical Parameters

-

Power : 300 W

-

Solvent : DMF (high microwave absorption)

-

Pressure : Sealed vessel to prevent solvent loss

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques immobilize 7-chloroanthranilic acid on Wang resin via its carboxylic acid group. Subsequent acylation with 2,4-dichlorobenzoyl chloride and cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity. This method is scalable for combinatorial libraries.

Comparative Analysis of Methods

Table 3. Method Comparison

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Stepwise | 48–52 | 8–10 | 85 | Moderate |

| One-Pot (Cyanuric Cl) | 65–70 | 24 | 92 | High |

| Microwave | 85 | 0.25 | 95 | Low |

| Solid-Phase | 75 | 48 | 90 | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorinated positions on the benzoxazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Inhibitory Potency Against C1r Serine Protease

Key Findings :

- Amino vs. Aryl Substituents: Introducing an amino group (e.g., compound 32) enhances potency (IC₅₀ = 12 nM) compared to aryl-substituted analogs like the target compound .

- Halogen Effects: Chlorine at the 7-position (as in the target compound) improves hydrolytic stability over non-halogenated derivatives (e.g., compound 1 in ) but is less potent than iodo-substituted analogs .

Herbicidal Activity

Table 2: Herbicidal Activity of 2-Phenoxymethyl-Benzoxazinones

Key Findings :

- Halo Substituents : The 2,4-dichlorophenyl group in the target compound mirrors the active substructure of hormone-type herbicides like 2,4-D. Compounds with 2- and 4-halo substituents (e.g., 3m, 3o) exhibit IC₅₀ values comparable to 2,4-D (~12–14 μM) .

- Core Structure Necessity: Removal of the benzoxazinone core (e.g., 2,4-dichlorophenyl ethyl ether) abolishes herbicidal activity, underscoring the importance of the heterocyclic scaffold .

Physicochemical and Structural Comparisons

Table 3: Structural and Spectral Properties

Key Observations :

- Chlorine Positioning : The 7-chloro substituent in the target compound increases electron-withdrawing effects, stabilizing the carbonyl group (IR: 1760 cm⁻¹) .

- Substituent Diversity : Methoxy or ethoxy groups (e.g., in compound 3q, 3v) alter solubility and bioavailability but reduce herbicidal potency compared to dihalogenated analogs .

Biological Activity

7-Chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazinone class, recognized for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is . The compound features a benzoxazinone core structure that contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzoxazinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one effectively inhibits the growth of various bacterial strains.

- Case Study : In a study evaluating the antimicrobial efficacy of benzoxazinones against Staphylococcus aureus and Escherichia coli, 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one demonstrated notable inhibition with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL .

Antifungal Activity

The compound has also been tested for its antifungal properties. A comparative analysis of its activity against common plant pathogens revealed promising results.

| Pathogen | Inhibition Percentage (%) | Concentration (ppm) |

|---|---|---|

| Rhizoctonia solani | 90.0 | 1000 |

| Sclerotium rolfsii | 52.3 | 500 |

This data suggests that higher concentrations of the compound significantly enhance its antifungal activity .

Anticancer Activity

Benzoxazinone derivatives have been explored for their potential anticancer effects. Preliminary studies indicate that 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one may inhibit cell proliferation in various cancer cell lines.

- Research Findings : In vitro studies showed that treatment with the compound resulted in a reduction in cell viability in HeLa and MCF-7 cancer cell lines by approximately 70% at concentrations of 100 µM .

The biological activity of this compound is attributed to its ability to interact with cellular targets. The mechanism often involves the inhibition of essential enzymes or pathways critical for microbial growth and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclodehydration of substituted anthranilic acid derivatives. A common approach involves reacting 2-amino-5-chlorobenzoic acid with 2,4-dichlorobenzoyl chloride in pyridine, followed by cyclization using acetic anhydride or silica-bound benzoyl chloride (SBBC) under reflux . SBBC allows solid-phase synthesis, enabling reagent recovery and reuse, with yields optimized at 80–85% under anhydrous conditions .

- Key Variables : Solvent choice (e.g., ethanol vs. pyridine), temperature (reflux vs. room temperature), and dehydrating agents (acetic anhydride vs. SBBC) critically affect reaction efficiency.

Q. How is the structural integrity of 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one validated?

- Analytical Techniques :

- NMR : H-NMR (δ 7.2–8.1 ppm for aromatic protons) and C-NMR (δ 160–165 ppm for carbonyl groups) confirm the benzoxazinone core and substituents .

- IR : Absorption bands at 1720–1740 cm (C=O stretching) and 1600–1640 cm (C=N stretching) are diagnostic .

- Mass Spectrometry : ESI-MS or EI-MS shows a molecular ion peak at m/z 326.56 (M) .

Q. What preliminary biological activities are reported for this compound?

- Findings : Derivatives of 4H-3,1-benzoxazin-4-one exhibit enzyme inhibition (e.g., C1r serine protease) and herbicidal activity. For example, 7-chloro-2-(2-iodophenyl) analogues show IC values <1 µM against C1r , while 2-phenoxymethyl-substituted variants inhibit plant growth at 100–200 ppm .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and biological activity?

- Case Study : The 2,4-dichlorophenyl group enhances electrophilicity at the C2 position, facilitating nucleophilic ring-opening reactions (e.g., with hydrazine hydrate to form hydrazides) .

- Structure-Activity Relationship (SAR) :

Q. What strategies resolve contradictions in reported biological data across structurally similar benzoxazinones?

- Example : Discrepancies in enzyme inhibition potency (e.g., C1r vs. trypsin selectivity) arise from substituent polarity. Computational docking studies (e.g., using AutoDock Vina) reveal that 2,4-dichlorophenyl groups improve hydrophobic interactions with C1r’s S3 binding pocket, while polar groups reduce selectivity .

- Experimental Validation : Competitive inhibition assays with fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) and kinetic analysis (K determination) clarify mechanistic differences .

Q. What advanced methodologies characterize degradation pathways or metabolite identification?

- Approach : LC-HRMS (liquid chromatography-high-resolution mass spectrometry) coupled with Cl/Cl isotopic patterns tracks chlorine-containing fragments during hydrolysis .

- Key Insight : Hydrolytic degradation at the benzoxazinone ring generates quinazolinone intermediates, which retain bioactivity but exhibit reduced plasma stability .

Methodological Recommendations

- Synthesis Optimization : Use SBBC for eco-friendly, recyclable synthesis .

- Analytical Workflow : Combine NMR, IR, and X-ray crystallography (e.g., Acta Crystallographica data ) for unambiguous structural confirmation.

- Biological Assays : Prioritize enzyme inhibition assays with recombinant C1r and in vitro plant models (e.g., Arabidopsis thaliana) to evaluate dual activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.